molecular formula C9H15NO2S B3840857 1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine

1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine

Cat. No. B3840857
M. Wt: 201.29 g/mol
InChI Key: KDLJKMOGJGODRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine, also known as TDPA, is a chemical compound that has drawn attention from the scientific community due to its potential therapeutic applications. TDPA is a heterocyclic compound that contains a piperidine ring and a thiophene ring with a dioxolane group attached to it.

Mechanism of Action

The exact mechanism of action of 1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine is not fully understood. However, studies have shown that 1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. 1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine has also been found to decrease the levels of inflammatory mediators such as prostaglandins, which may contribute to its anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable for storage and handling. 1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine has also been found to have low toxicity and is well-tolerated in animal models. However, one limitation of 1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine. One direction is to further investigate its potential use in treating neurodegenerative diseases. Another direction is to explore its potential use in cancer treatment and to identify its mechanism of action in inhibiting tumor growth. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of 1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine and to identify any potential side effects or limitations for its use in humans.
In conclusion, 1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine is a chemical compound that has drawn attention from the scientific community due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, and has potential use in treating neurodegenerative diseases and cancer. While further studies are needed to fully understand its mechanism of action and potential side effects, 1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine shows promise as a potential therapeutic agent.

Scientific Research Applications

1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. 1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.

properties

IUPAC Name

4-piperidin-1-yl-2,3-dihydrothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c11-13(12)7-4-9(8-13)10-5-2-1-3-6-10/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLJKMOGJGODRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Dioxido-4,5-dihydro-3-thienyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine
Reactant of Route 2
1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine
Reactant of Route 3
1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine
Reactant of Route 4
1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine
Reactant of Route 5
1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine
Reactant of Route 6
1-(1,1-dioxido-4,5-dihydro-3-thienyl)piperidine

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